molecular formula C10H9N3O4 B11878318 Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 62223-44-3

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11878318
CAS No.: 62223-44-3
M. Wt: 235.20 g/mol
InChI Key: MYRXPQNHKXKXMD-UHFFFAOYSA-N
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Description

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyridine with nitric acid under controlled conditions to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is thought to involve disruption of essential cellular processes in microorganisms .

Comparison with Similar Compounds

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-9(13(15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRXPQNHKXKXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471396
Record name Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62223-44-3
Record name Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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